A Technical Guide to the Chemical Properties and Stability of Fmoc-Asu(OAll)-OH
A Technical Guide to the Chemical Properties and Stability of Fmoc-Asu(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(OAll)-OH, or Fmoc-L-α-aminosuberic acid γ-allyl ester, is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). As a derivative of the eight-carbon α-aminosuberic acid (Asu), it provides a longer side-chain spacer compared to more common residues like aspartic or glutamic acid. This guide provides an in-depth overview of its chemical properties, stability, and practical application, focusing on the strategic roles of its orthogonal protecting groups: the base-labile Nα-Fmoc group and the palladium-labile γ-OAll (allyl ester) group. This orthogonal protection scheme is particularly valuable for the synthesis of complex peptides, including those requiring on-resin, side-chain modifications such as lactam bridge formation for cyclization.
Core Chemical Properties
The fundamental properties of Fmoc-Asu(OAll)-OH are summarized below. While some physical constants are not widely reported in the literature, data from suppliers and chemically similar compounds provide a reliable profile.
| Property | Value | Source / Note |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid | IUPAC Nomenclature |
| Synonyms | Fmoc-L-α-Aminosuberic acid γ-allyl ester, Fmoc-L-Asu(OAll)-OH | --- |
| CAS Number | 167368-90-3 | [1] |
| Molecular Formula | C₂₆H₂₉NO₆ | Calculated. Note: Some suppliers incorrectly list C₂₆H₂₉NO₄.[2] |
| Molecular Weight | 451.51 g/mol | [3] |
| Appearance | White to off-white powder | General observation for Fmoc-amino acids. |
| Solubility | Soluble in DMF, DCM, and other common organic synthesis solvents. Insoluble in water. | Inferred from related compounds like Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH.[4] |
| Storage | 2-8°C, desiccated | Recommended for long-term stability. |
Note: Physical constants such as melting point and optical rotation are not consistently available in public literature for Fmoc-Asu(OAll)-OH. For reference, the related compound Fmoc-Asp(OAll)-OH has a melting point of 113-119 °C and an optical rotation of [α]20/D −27±2° (c = 1% in DMF).
Chemical Stability and Orthogonal Reactivity
The synthetic utility of Fmoc-Asu(OAll)-OH is defined by the distinct stability profiles of its two key protecting groups, which allows for their selective removal without affecting one another or other acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt). This "orthogonal" relationship is fundamental to modern peptide chemistry.
Stability of the Nα-Fmoc Group:
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Base Labile: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5] The cleavage proceeds via a β-elimination (E1cB) mechanism.
-
Acid Stable: It is completely stable to the strong acidic conditions used to remove many side-chain protecting groups and to cleave the final peptide from the resin, such as concentrated trifluoroacetic acid (TFA).
Stability of the γ-OAll (Allyl Ester) Group:
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Acid and Base Stable: The allyl ester is robust and stable under the conditions used for both Fmoc deprotection (piperidine) and the final TFA-based cleavage of most side-chain groups.[6]
-
Palladium(0) Labile: The OAll group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[7][8][9] This unique removal condition ensures its orthogonality to both base- and acid-labile groups.
The diagram below illustrates the orthogonal deprotection strategy that is central to the use of Fmoc-Asu(OAll)-OH in complex peptide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Asu(OAll)-OH | 167368-90-3 | FF159439 | Biosynth [biosynth.com]
- 3. Fmoc-Asu(Oall)-OH | CAS:167368-90-3 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 4. FMOC-GLU-OALL | 144120-54-7 [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
